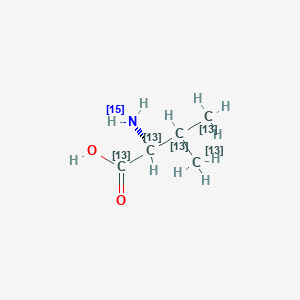
ドコサンアミド
概要
説明
Behenamide is an amide of the saturated monocarboxylic acid behenic acid . It belongs to the class of primary fatty acid amides, which contain a carboxamide headgroup and an acyl tail with variable carbon length and unsaturation . It is used in cosmetics as a surfactant, enhancing foam formation and improving the volume, structure, and durability of the foam . This substance is listed on the positive list of the EU regulation 10/2011 for plastics intended to come into contact with food .
Molecular Structure Analysis
Behenamide has a molecular formula of C22H45NO . The structure is also available as a 2D Mol file .
Physical And Chemical Properties Analysis
Behenamide is a solid substance . It has a molecular weight of 339.60 g/mol . The melting point is between 110-113 °C . It is used in various applications such as cleaning products, cosmetics, food and beverages, and personal care .
科学的研究の応用
ドコサンアミド(ベヘナミド)用途の包括的な分析
ドコサンアミド、別名ベヘナミドは、科学研究においてさまざまな用途を持つ汎用性の高い化合物です。以下は、それぞれ専用のセクションで、6つのユニークな用途の詳細な分析です。
脂質研究: ドコサンアミドは、細胞膜構造と細胞認識過程において重要な役割を果たす脂質の一種である糖脂質の研究に用いられます 。その構造はヒトの体に見られる化合物に似ているため、脂質代謝と機能を理解する上で貴重です。
微生物の生育モニタリング: 微生物学では、ドコサンアミドは、生育中のグルコースに対する反応として細菌によって放出される化合物として特定されています。 この特性は、従来の生育判定法に比べて、より簡単かつ迅速な細菌病原体の診断方法とツールの開発に活用されています 。
分析化学: ベヘナミドは、タンデム質量分析計(LC-MS/MS)と結合した液体クロマトグラフィーの参照標準として役立ちます。 この用途は、さまざまな生物学的サンプル中のベヘナミドを正確に測定するために不可欠であり、分析方法の開発と品質管理に役立ちます 。
医薬品研究: 医薬品業界では、ベヘナミドは、分析方法の開発、方法のバリデーション、および品質管理の用途に使用されています。 これは、特に医薬品の新規承認申請(ANDA)プロセス中、または医薬品の商業生産中に関連しています 。
材料科学: ドコサンアミドは、長い炭素鎖を持つことから、高分子材料の製造における潜在的な用途について研究されています。その特性は、特定の熱的および機械的特性を持つ新しい材料の開発につながる可能性があります。
食品の安全性: ベヘナミドは、食品と接触するプラスチックに関するEU規則10/2011の肯定リストに記載されています。 その影響と相互作用に関する研究は、食品包装材料の安全性と適合性を確保しています 。
Safety and Hazards
Behenamide is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air. If not breathing, give artificial respiration . It is recommended to avoid dust formation and breathing vapors, mist, or gas .
将来の方向性
The market for Behenamide and other fatty amides is anticipated to exhibit fluctuating growth patterns in the near term . Improvements in the economy and alleviation of supply chain concerns are projected to facilitate a rebound in demand for Behenamide, particularly in the latter half of 2024 . Despite the anticipated challenges in 2024, the Behenamide industry can leverage valuable opportunities by prioritizing resilience and innovation .
Relevant Papers
Behenamide was detected in four out of six samples in a study on plastic bottle cap recycling . This highlights the opportunity for redesigning plastic bottle caps not only in response to regulatory requirements, but to pursue a more comprehensive strategy of product design for circularity .
作用機序
Target of Action
Docosanamide, also known as Behenamide, is a fatty amide . It has been observed that bacteria grown in the presence of glucose produce a compound capable of quenching fluorescein . This fluorescein-quencher was identified as 13-docosenamide or erucamide . Therefore, the primary targets of Docosanamide could be the fluorescein molecules in these bacteria.
Mode of Action
The interaction of Docosanamide with its targets results in the quenching of fluorescein . Fluorescence and UV-absorption spectral analysis showed that the compound formed a stable adduct with fluorescein in the ground state . This suggests that Docosanamide may interact with its targets through a mechanism involving the formation of stable adducts.
Biochemical Pathways
The release of Docosanamide closely follows bacterial growth, significantly from the fourth hour after moderate inoculation . This suggests that the production of Docosanamide may be linked to the metabolic pathways associated with bacterial growth and glucose utilization.
Pharmacokinetics
It is known that docosanamide is produced in micromolar quantities during glucose utilization from the medium . This suggests that the bioavailability of Docosanamide may be influenced by the presence of glucose and the metabolic activity of the bacteria.
Result of Action
The molecular and cellular effects of Docosanamide’s action primarily involve the quenching of fluorescein . This effect could potentially be used as a readily measurable signal for monitoring bacterial growth . The release of this metabolite, possibly as a chemical messenger, is ubiquitous based on testing with many commonly encountered bacteria .
Action Environment
The action, efficacy, and stability of Docosanamide may be influenced by environmental factors such as the presence of glucose . It has been observed that among various sugars, glucose induces the maximum amount of the quencher when Escherichia coli is grown in the presence of 50 mM glucose in rarified LB . This suggests that the action of Docosanamide may be particularly relevant in host-bacteria interactions, especially when growing under conditions that provide glucose .
生化学分析
Biochemical Properties
Docosanamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH), which catalyzes the hydrolysis of fatty acid amides. This interaction is crucial for the regulation of lipid signaling pathways. Additionally, docosanamide has been shown to form stable adducts with certain proteins, influencing their function and stability .
Cellular Effects
Docosanamide exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those related to lipid signaling. By interacting with lipid-metabolizing enzymes, docosanamide can modulate the levels of bioactive lipids, thereby affecting cell function. Furthermore, docosanamide has been reported to impact gene expression, leading to changes in cellular metabolism and overall cell physiology .
Molecular Mechanism
The molecular mechanism of action of docosanamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Docosanamide binds to fatty acid amide hydrolase, inhibiting its activity and leading to an accumulation of fatty acid amides. This inhibition can result in altered lipid signaling and downstream effects on cellular processes. Additionally, docosanamide has been shown to interact with other proteins, potentially affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of docosanamide have been observed to change over time. The stability and degradation of docosanamide are important factors that influence its long-term effects on cellular function. Studies have shown that docosanamide is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term exposure to docosanamide has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of docosanamide vary with different dosages in animal models. At lower doses, docosanamide has been found to exert beneficial effects on lipid metabolism and cell signaling. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity. Threshold effects have been observed, indicating that there is a dosage range within which docosanamide exerts its optimal effects without causing harm .
Metabolic Pathways
Docosanamide is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid amide hydrolase, which plays a key role in the hydrolysis of fatty acid amides. This interaction affects the levels of bioactive lipids and can influence metabolic flux and metabolite levels. Additionally, docosanamide may interact with other enzymes and cofactors involved in lipid metabolism, further modulating its effects on cellular processes .
Transport and Distribution
Within cells and tissues, docosanamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The transport and distribution of docosanamide are crucial for its biological activity, as they determine its availability and concentration at target sites .
Subcellular Localization
Docosanamide exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize to lipid-rich compartments, such as lipid droplets and membranes, where it can interact with lipid-metabolizing enzymes and other biomolecules. Post-translational modifications and targeting signals may also play a role in directing docosanamide to specific subcellular compartments, thereby modulating its effects on cellular processes .
特性
IUPAC Name |
docosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H2,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAWFNKFUWGRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062821 | |
| Record name | Docosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid | |
| Record name | Docosanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Docosanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3061-75-4 | |
| Record name | Behenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Docosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEHENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI790A5561 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 - 113 °C | |
| Record name | Docosanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of behenamide differ from erucamide, and what impact does this have on their performance?
A2: Both behenamide (docosanamide) and erucamide (13-cis-docosenamide) are linear-chain amides with similar structures. The key difference lies in the presence of a double bond at the C13-C14 position in erucamide, which is absent in behenamide. This seemingly small difference leads to significant consequences. Erucamide molecules tend to pack more tightly due to π-π stacking interactions facilitated by their double bond. [, ] This tight packing results in a smoother, more uniform surface layer, leading to a lower COF compared to behenamide. [, , ]
Q2: How does the presence of a double bond in erucamide influence its interaction with other molecules?
A3: Quantum mechanical simulations have demonstrated that the double bond in erucamide facilitates stronger intermolecular interactions, specifically π-π stacking. [] This leads to a more ordered arrangement of erucamide molecules in a brush-like configuration, promoting a smoother surface. [] In contrast, behenamide, lacking this double bond, exhibits weaker intermolecular interactions, resulting in a more disordered and less effective lubricating layer. [, ]
Q3: What analytical techniques have been employed to study the behavior of behenamide and erucamide in polymers?
A4: Researchers have used Atomic Force Microscopy (AFM) to study the surface morphology of linear low-density polyethylene (LLDPE) films containing erucamide and behenamide. [] AFM revealed distinct differences in crystal formation between the two additives. Erucamide exhibited a plate-like structure, while behenamide formed a more saturated surface. This suggests a correlation between surface structure and friction-reducing properties. [] Other studies have investigated the bleeding behavior of these additives in polypropylene films, employing techniques to determine solubility and diffusion coefficients. [, ]
Q4: Are there any known alternatives to behenamide and erucamide as friction-reducing agents, and what are their potential advantages or disadvantages?
A5: While the provided research focuses on behenamide and erucamide, other long-chain alkylamides and fatty acids could potentially serve as friction-reducing agents. [, ] The specific properties and effectiveness of these alternatives would depend on their molecular structure, interactions with the polymer matrix, and ability to migrate to the surface. Further research is needed to fully explore alternative options and their potential benefits and drawbacks compared to behenamide and erucamide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)






